molecular formula C13H11Cl2N5O B1384769 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-49-4

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1384769
CAS No.: 1040662-49-4
M. Wt: 324.16 g/mol
InChI Key: FTXDKWWLXUQBPF-UHFFFAOYSA-N
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Description

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine class, which is recognized as a privileged scaffold in the development of kinase inhibitors . The structure features a 1-methyl group and a 4-amine substitution, patterns commonly associated with significant biological activity . The chloro and methoxyphenyl substituents are strategically placed to facilitate further synthetic modification, making this reagent a versatile building block for constructing diverse compound libraries. Its core pyrazolopyrimidine structure is functionally similar to purines, allowing it to act as an ATP-competitive inhibitor for various protein kinases, a key mechanism in oncology and signal transduction research . This makes it particularly valuable for probing biological pathways and developing potential therapeutic agents for proliferative diseases. The product is provided with guaranteed purity and stability for research applications. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXDKWWLXUQBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, which is then fused with a pyrimidine ring.

    Chlorination: Introduction of the chloro groups can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) under reflux conditions.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed effectiveness against prostate cancer cell lines by inhibiting androgen receptor signaling pathways. This suggests that this compound could be explored further for its potential in treating AR-dependent cancers .

2. Tissue-selective Androgen Receptor Modulation
The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which may offer therapeutic benefits in treating conditions related to androgen receptor activity without the side effects associated with traditional androgen therapies.

Mechanism of Action : SARMs selectively modulate androgen receptors in specific tissues, leading to desired anabolic effects while minimizing unwanted systemic effects. This mechanism is particularly beneficial in managing conditions like muscle wasting and osteoporosis .

Biochemical Pathways

The interaction of this compound with biological targets can influence various biochemical pathways:

  • Signal Transduction : The compound may inhibit or activate signaling pathways associated with cell growth and apoptosis.
  • Gene Expression Modulation : It could alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Variations and Key Derivatives

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are structurally diverse, primarily differing in substituents on the pyrimidine core and the aryl/alkyl amine moiety. Below is a comparative analysis of notable analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Molecular Weight Key Biological Activity References
Target Compound : 6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-... 3-chloro-4-methoxyphenyl 324.17 Kinase inhibition (potential mTOR/SARS-CoV-2 Mpro)
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-... 3,4-dimethylphenyl 287.75 Not explicitly reported; likely kinase modulation
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-... 4-fluorobenzyl, ethyl 320.32 Phosphodiesterase inhibition (anti-Cryptosporidium)
6-Chloro-N-(2-chlorophenyl)-1-methyl-... 2-chlorophenyl 308.73 SARS-CoV-2 Mpro inhibition
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine benzyl 269.72 SARS-CoV-2 Mpro inhibition (mutagenic but non-carcinogenic)
OSI-027 (mTOR inhibitor) Quinoline-like substituents 405.44 mTORC1/mTORC2 inhibition (IC₅₀: 22 nM/65 nM)

Physicochemical and ADME/Toxicity Profiles

  • Solubility and Reactivity : The methoxy group in the target compound improves solubility compared to methyl or chloro substituents (e.g., 3,4-dimethylphenyl analog) but may reduce membrane permeability .
  • Toxicity: Mutagenicity is common in this class (e.g., N-benzyl-1-methyl-...), but carcinogenicity varies by substituent. The target compound’s safety profile necessitates rigorous in vitro testing .

Biological Activity

6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 1040662-49-4, is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.

  • Molecular Formula : C13H11Cl2N5O
  • Molar Mass : 324.17 g/mol
  • Storage Conditions : Room temperature

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer properties. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity through multiple mechanisms:

  • Inhibition of Kinases :
    • The compound has shown potent inhibitory effects on various kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For instance, in a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl demonstrated IC50 values in the low micromolar range against these targets .
  • Cell Cycle Arrest and Apoptosis Induction :
    • In vitro studies indicated that treatment with this compound led to significant cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound effectively inhibited cell migration and induced DNA fragmentation .
  • Selectivity and Efficacy :
    • The compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic window. In comparative analyses, it showed a 20-fold selectivity index over other kinases like Topo-II .

Mechanistic Insights

Molecular docking studies have provided insights into the binding modes of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl with its target proteins. These studies suggest that the compound binds effectively to the ATP-binding site of kinases, which is critical for its inhibitory action .

Data Tables

CompoundTargetIC50 (µM)Mechanism
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methylEGFR0.3Kinase inhibition
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methylVEGFR7.60Kinase inhibition
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methylTopo-II5.0Induction of apoptosis

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. The administration of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl resulted in a significant reduction in tumor volume compared to control groups. Histological analyses revealed increased apoptosis and decreased proliferation markers in treated tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a pyrazolo[3,4-d]pyrimidin-4-amine core and a substituted aryl halide. For example, in analogous syntheses (e.g., compound 9 in ), coupling 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 3-chloro-4-methoxyaniline under reflux in ethanol (77% yield) is effective. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance SNAr reactivity .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
  • Catalysts : Copper(I) bromide or cesium carbonate may accelerate amine coupling (see for similar protocols) .
    • Purification : Recrystallization from acetonitrile or ethanol is standard, with yields improved by multiple washes to remove unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • 1H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.7–8.5 ppm), and pyrazolo-pyrimidine protons (e.g., δ 8.2–8.5 ppm for H-2) .
  • 13C NMR : Key peaks include the carbonyl/imine carbons (δ 150–160 ppm) and methoxy carbon (δ 55–56 ppm) .
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) are diagnostic .
  • HRMS : The molecular ion [M+H]+ should match the exact mass (C₁₄H₁₂Cl₂N₅O: theoretical ~360.04) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the amination of the pyrazolo[3,4-d]pyrimidine scaffold?

  • Electronic effects : Electron-withdrawing groups (e.g., Cl at position 6) activate the pyrimidine ring for nucleophilic attack at position 4 .
  • Steric control : Bulky substituents on the aryl amine (e.g., 3-chloro-4-methoxy) may direct coupling to the less hindered position .
  • Computational modeling : Density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals (see for reaction path optimization) .

Q. How do structural modifications (e.g., substituents on the aryl ring) affect biological activity?

  • Case study : In , analogs with chlorophenyl groups showed enhanced antimalarial activity due to increased lipophilicity and target binding. For this compound:

  • Chloro groups : Improve metabolic stability and target affinity via hydrophobic interactions .
  • Methoxy group : Modulates solubility and bioavailability; replacing it with electron-deficient groups (e.g., CF₃) may enhance potency .
    • Assay design : Test in vitro against disease-relevant cell lines (e.g., Plasmodium falciparum for antimalarial screening) using IC₅₀ determination .

Q. What computational tools can predict reaction pathways for scaling up synthesis?

  • Reaction path search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map transition states and intermediates .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for higher yields .
  • Machine learning : Train models on existing pyrazolo-pyrimidine syntheses to predict optimal conditions (e.g., temperature, catalyst loading) .

Data Contradictions and Resolution

  • Synthetic yields : reports 64–77% yields for similar compounds, while notes lower yields (~17–24%) in copper-catalyzed reactions. Resolution: Optimize catalyst (e.g., CuI vs. CuBr) and stoichiometry .
  • Biological activity : Some analogs in show submicromolar IC₅₀ values, whereas others are inactive. Resolution: Perform structure-activity relationship (SAR) studies focusing on substituent electronic profiles .

Key Tables

Parameter Optimal Range Impact on Synthesis Reference
Reaction Temperature80–100°CHigher rates, risk of decomposition
SolventAcetonitrile/EthanolBalances reactivity and solubility
CatalystCu(I) or Cs₂CO₃Accelerates amine coupling
Purification MethodRecrystallization (ACN)Removes unreacted aryl halides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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